molecular formula C10H9MnO3- B576648 ETHYLCYCLOPENTADIENYLMANGANESE(I) TRICA CAS No. 12116-56-2

ETHYLCYCLOPENTADIENYLMANGANESE(I) TRICA

Cat. No.: B576648
CAS No.: 12116-56-2
M. Wt: 232.117
InChI Key: KTXWSQGDKNADEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethylcyclopentadienylmanganese(I) tricarbonyl: is an organometallic compound with the molecular formula C10H22Mn It is a derivative of manganese and is characterized by the presence of an ethyl group attached to the cyclopentadienyl ring, along with three carbonyl (CO) groups coordinated to the manganese center

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethylcyclopentadienylmanganese(I) tricarbonyl typically involves the reaction of ethylcyclopentadiene with manganese pentacarbonyl. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:

C5H5C2H5+Mn(CO)5C5H4C2H5Mn(CO)3+2CO\text{C}_5\text{H}_5\text{C}_2\text{H}_5 + \text{Mn(CO)}_5 \rightarrow \text{C}_5\text{H}_4\text{C}_2\text{H}_5\text{Mn(CO)}_3 + 2\text{CO} C5​H5​C2​H5​+Mn(CO)5​→C5​H4​C2​H5​Mn(CO)3​+2CO

The reaction is typically conducted at elevated temperatures (around 150-200°C) and may require the use of a solvent such as toluene or xylene to facilitate the reaction.

Industrial Production Methods

Industrial production of ethylcyclopentadienylmanganese(I) tricarbonyl follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethylcyclopentadienylmanganese(I) tricarbonyl undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form manganese oxides and other oxidation products.

    Reduction: Reduction reactions can lead to the formation of lower oxidation state manganese compounds.

    Substitution: The carbonyl ligands can be substituted with other ligands such as phosphines, amines, or halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and permanganates. Reactions are typically carried out under controlled conditions to prevent over-oxidation.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. Reactions are conducted under an inert atmosphere to prevent oxidation.

    Substitution: Ligand substitution reactions often require the use of coordinating solvents and may be facilitated by heating or the use of catalysts.

Major Products Formed

    Oxidation: Manganese oxides (MnO, MnO2) and other manganese-containing compounds.

    Reduction: Lower oxidation state manganese complexes.

    Substitution: Various substituted manganese complexes depending on the ligands used.

Scientific Research Applications

Ethylcyclopentadienylmanganese(I) tricarbonyl has several scientific research applications, including:

    Catalysis: It is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and polymerization reactions.

    Material Science: The compound is used in the synthesis of advanced materials, including metal-organic frameworks (MOFs) and coordination polymers.

    Biological Studies: It serves as a model compound for studying the behavior of manganese in biological systems and its potential therapeutic applications.

    Industrial Applications: The compound is used in the production of high-octane fuels and as an additive in lubricants to enhance their performance.

Mechanism of Action

The mechanism of action of ethylcyclopentadienylmanganese(I) tricarbonyl involves the coordination of the manganese center with various substrates. The compound can facilitate electron transfer processes, making it an effective catalyst in redox reactions. The carbonyl ligands play a crucial role in stabilizing the manganese center and modulating its reactivity.

Comparison with Similar Compounds

Ethylcyclopentadienylmanganese(I) tricarbonyl can be compared with other similar compounds such as:

    Methylcyclopentadienylmanganese tricarbonyl (MMT): Similar in structure but with a methyl group instead of an ethyl group. MMT is widely used as a fuel additive.

    Cyclopentadienylmanganese tricarbonyl: Lacks the ethyl substituent and has different reactivity and applications.

    Manganese pentacarbonyl: Contains five carbonyl ligands and is used as a precursor in the synthesis of various manganese complexes.

The uniqueness of ethylcyclopentadienylmanganese(I) tricarbonyl lies in its specific reactivity and applications, particularly in catalysis and material science.

Properties

CAS No.

12116-56-2

Molecular Formula

C10H9MnO3-

Molecular Weight

232.117

IUPAC Name

carbon monoxide;5-ethylcyclopenta-1,3-diene;manganese

InChI

InChI=1S/C7H9.3CO.Mn/c1-2-7-5-3-4-6-7;3*1-2;/h3-6H,2H2,1H3;;;;/q-1;;;;

InChI Key

KTXWSQGDKNADEC-UHFFFAOYSA-N

SMILES

CC[C-]1C=CC=C1.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mn]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.